molecular formula C19H16N4O4S B2904808 methyl 5-({[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)furan-2-carboxylate CAS No. 852376-80-8

methyl 5-({[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)furan-2-carboxylate

Cat. No.: B2904808
CAS No.: 852376-80-8
M. Wt: 396.42
InChI Key: ZJEZPISRXJFJMP-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 3 with a 4-methoxyphenyl group and at position 6 with a sulfanylmethyl-furan-2-carboxylate ester. Its synthesis likely involves cyclization to form the triazolo-pyridazine ring, followed by nucleophilic substitution to introduce the sulfanylmethyl-furan moiety .

Properties

IUPAC Name

methyl 5-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4S/c1-25-13-5-3-12(4-6-13)18-21-20-16-9-10-17(22-23(16)18)28-11-14-7-8-15(27-14)19(24)26-2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJEZPISRXJFJMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC=C(O4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-({[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)furan-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the triazole ring, followed by the introduction of the pyridazine moiety, and finally, the attachment of the furan-2-carboxylate group. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and sulfur-containing compounds. The reaction conditions often involve heating, the use of catalysts, and specific solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to increase yield and purity, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-({[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Methyl 5-({[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)furan-2-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and cancer.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds

Mechanism of Action

The mechanism of action of methyl 5-({[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of enzymes, modulation of receptor activity, or interference with cellular signaling pathways. For example, it may inhibit the activity of certain kinases or modulate the expression of genes involved in inflammation and cell survival .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Properties
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 3-(4-methoxyphenyl), 6-(sulfanylmethyl-furan-2-carboxylate) ~420.42 High lipophilicity, ester bioavailability
2-[[3-(4-Methoxyphenyl)-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl]oxy]ethanamine [1,2,4]Triazolo[4,3-b]pyridazine 3-(4-methoxyphenyl), 6-(oxyethanamine) 285.30 Polar amine, acute toxicity hazards
6-(4-((5-Ethylthiophen-2-yl)Sulfonyl)Piperazin-1-yl)-3-(Furan-2-yl)-[1,2,4]Triazolo[4,3-b]Pyridazine [1,2,4]Triazolo[4,3-b]pyridazine 3-(furan-2-yl), 6-(piperazinyl-sulfonyl) 444.50 Sulfonyl group, piperazine backbone
3-(5-(4-Methoxyphenyl)Pyrazol-3-yl)-6-R-[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazole [1,2,4]Triazolo[3,4-b]thiadiazole 3-(pyrazolyl), 6-R (variable groups) Varies Antifungal activity (14α-demethylase target)
Ethyl 3-(4-Methylphenyl)-5-{[3-(Trifluoromethyl)Phenyl]Sulfanyl}-1,2,4-Triazine-6-Carboxylate 1,2,4-Triazine 3-(4-methylphenyl), 5-(trifluoromethylphenylsulfanyl), 6-carboxylate ~435.37 Trifluoromethyl enhances lipophilicity

Physicochemical Properties

  • Lipophilicity : The target’s ester and methoxy groups enhance lipophilicity compared to AG01AQFE’s polar amine. This property may improve membrane permeability in drug design.
  • Electronic Effects : The 4-methoxyphenyl group’s electron-donating nature (common in multiple analogs) likely stabilizes charge-transfer interactions in enzyme binding .

Biological Activity

Methyl 5-({[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)furan-2-carboxylate is a complex organic compound notable for its diverse biological activities, particularly in medicinal chemistry. This compound belongs to the class of triazolo-pyridazine derivatives, which are recognized for their potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders.

Chemical Structure and Properties

The compound's structure includes a furan-2-carboxylate moiety linked to a triazolo-pyridazine group through a sulfanyl methyl bridge. The presence of these functional groups contributes to its unique chemical properties and biological activities.

Property Details
IUPAC Name Methyl 5-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanylmethyl]furan-2-carboxylate
Molecular Formula C19H16N4O4S
Molecular Weight 396.42 g/mol
CAS Number 852376-80-8

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies demonstrate its ability to inhibit the proliferation of various cancer cell lines. The mechanism of action may involve the modulation of signaling pathways associated with cell survival and apoptosis.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens. Its efficacy against both gram-positive and gram-negative bacteria suggests potential applications in treating infectious diseases.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and could be beneficial in conditions characterized by chronic inflammation.

The biological activity of this compound may be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could modulate receptor activity related to inflammation and immune response.
  • Cell Signaling Interference : The compound may interfere with cellular signaling pathways that promote tumor growth and survival.

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM after 48 hours of treatment.

Case Study 2: Antimicrobial Testing

In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. It exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively, demonstrating effective antimicrobial properties.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions optimize yield and purity?

The synthesis involves multi-step organic reactions starting from intermediates like 3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives. Key steps include coupling reactions between sulfur-containing intermediates and furan-2-carboxylate moieties. Optimized conditions include using dimethylformamide (DMF) or ethanol as solvents, triethylamine as a catalyst, and temperatures between 60–80°C. Reaction progress should be monitored via thin-layer chromatography (TLC) to ensure intermediate purity .

Q. Which analytical techniques are essential for confirming the compound’s structure and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the triazolo-pyridazine core and substituent positions. Mass spectrometry (MS) confirms molecular weight, while high-performance liquid chromatography (HPLC) assesses purity (>95%). X-ray crystallography, though less common, provides definitive structural validation for crystalline derivatives .

Q. What safety protocols are required for laboratory handling and storage?

The compound is classified under GHS for acute toxicity (oral, dermal) and severe eye irritation. Researchers must use PPE (gloves, lab coats, goggles), work in fume hoods, and avoid dust formation. Store in airtight containers at 2–8°C, shielded from light and moisture. Spills should be neutralized with inert adsorbents and disposed via hazardous waste protocols .

Q. How does the furan-2-carboxylate moiety influence physicochemical properties?

The furan ring enhances π-π stacking interactions, while the ester group increases lipophilicity (logP ~2.8), affecting membrane permeability. Hydrogen bonding via the carbonyl oxygen improves solubility in polar aprotic solvents like DMSO, critical for in vitro assays .

Advanced Research Questions

Q. How can contradictions in biological activity data between in vitro and in vivo studies be resolved?

Discrepancies often arise from metabolic instability or poor bioavailability. Strategies include:

  • Metabolic profiling : Use liver microsomes to identify degradation pathways.
  • Formulation optimization : Employ nanoemulsions or cyclodextrin complexes to enhance solubility.
  • Pharmacokinetic (PK) studies : Measure plasma half-life and tissue distribution in rodent models .

Q. What strategies elucidate the mechanism of action in enzyme inhibition?

  • Molecular docking : Predict binding modes with target enzymes (e.g., kinases) using software like AutoDock.
  • Enzyme kinetics : Determine IC₅₀ values via fluorometric assays.
  • Structure-Activity Relationship (SAR) : Modify the sulfanyl-methyl linker or methoxyphenyl group to assess activity changes .

Q. How does the triazolo-pyridazine core’s electronic configuration affect reactivity?

The electron-deficient pyridazine ring facilitates nucleophilic aromatic substitution at the 6-position. The triazole moiety’s resonance stabilizes intermediates during electrophilic reactions. Electron-withdrawing groups (e.g., -SO₂-) enhance electrophilicity, enabling regioselective functionalization .

Q. What computational approaches predict binding affinity with biological targets?

  • Quantum mechanics/molecular mechanics (QM/MM) : Model transition states in enzyme inhibition.
  • Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories.
  • QSAR models : Corrogate substituent effects (e.g., methoxy vs. fluoro) with activity .

Q. How is regioselectivity achieved in substitution reactions of the triazolo-pyridazine core?

Steric and electronic factors dictate reactivity. For example, the 6-position is more reactive due to lower electron density, allowing selective sulfanyl-methylation. Substituents at the 3-position (e.g., 4-methoxyphenyl) direct electrophiles via steric hindrance .

Q. What experimental designs assess pharmacokinetic parameters like absorption and metabolism?

  • Caco-2 monolayer assays : Measure intestinal permeability.
  • Hepatic clearance : Use human liver microsomes with CYP450 cofactors.
  • In vivo PK studies : Administer intravenously/orally to rodents and collect plasma samples at timed intervals for LC-MS analysis .

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